BenchChemオンラインストアへようこそ!

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide

Medicinal Chemistry Structure–Activity Relationship Tetrazole-based Drug Discovery

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide (CAS 887348-63-2, molecular formula C₁₉H₂₁N₅O₃S, MW 399.47 g/mol) is a fully synthetic, achiral tetrazole-thioether-propanamide bearing a 4-ethoxyphenyl substituent at the N-1 position of the 1,2,3,4-tetrazole ring, a thioether sulfur bridge at C-5, and an ortho‑methoxy‑substituted anilide terminus. This architecture places the compound at the intersection of two therapeutically validated chemical series: (i) 1,5‑diaryl tetrazoles developed as rigid analogues of combretastatin A‑4 that act as tubulin polymerisation inhibitors via the colchicine site , and (ii) mercaptopropanamide‑substituted aryl tetrazoles disclosed as broad‑spectrum metallo‑β‑lactamase (MBL) inhibitors.

Molecular Formula C19H21N5O3S
Molecular Weight 399.47
CAS No. 887348-63-2
Cat. No. B2821857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide
CAS887348-63-2
Molecular FormulaC19H21N5O3S
Molecular Weight399.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C19H21N5O3S/c1-4-27-15-11-9-14(10-12-15)24-19(21-22-23-24)28-13(2)18(25)20-16-7-5-6-8-17(16)26-3/h5-13H,4H2,1-3H3,(H,20,25)
InChIKeyZTUMCFDXPNQNPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide (CAS 887348-63-2): Chemical Class and Baseline Characteristics for Scientific Procurement


2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide (CAS 887348-63-2, molecular formula C₁₉H₂₁N₅O₃S, MW 399.47 g/mol) is a fully synthetic, achiral tetrazole-thioether-propanamide bearing a 4-ethoxyphenyl substituent at the N-1 position of the 1,2,3,4-tetrazole ring, a thioether sulfur bridge at C-5, and an ortho‑methoxy‑substituted anilide terminus [1]. This architecture places the compound at the intersection of two therapeutically validated chemical series: (i) 1,5‑diaryl tetrazoles developed as rigid analogues of combretastatin A‑4 that act as tubulin polymerisation inhibitors via the colchicine site [2], and (ii) mercaptopropanamide‑substituted aryl tetrazoles disclosed as broad‑spectrum metallo‑β‑lactamase (MBL) inhibitors [3]. The precise positioning of the 4‑ethoxyphenyl, thioether, and 2‑methoxyphenyl groups defines a unique connectivity that is not represented in either reference series, making the compound a distinct chemical entity for structure‑activity relationship (SAR) exploration rather than a simple derivative of known leads.

Why Generic Substitution Fails for 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide: Substituent Position and Linker Identity as Critical Procurement Determinants


In‑class tetrazole‑thioether‑propanamide congeners cannot be interchanged for this specific CAS number because the scaffold exhibits extreme sensitivity to three structural variables, each documented in independent SAR campaigns: (a) the position of the methoxy substituent on the anilide ring—ortho (2‑OCH₃) versus meta (3‑OCH₃) or para (4‑OCH₃)—profoundly alters conformational preference and hydrogen‑bonding capacity of the terminal amide ; (b) the identity of the N‑1 aryl group on the tetrazole, where 4‑ethoxyphenyl delivers maximal antiproliferative potency in the 1,5‑diaryl tetrazole class, while 4‑methoxyphenyl or unsubstituted phenyl yield significantly weaker activity [1]; and (c) the oxidation state of the sulfur linker, because the thioether present in this compound is redox‑stable and neutral, whereas the free thiol congeners that dominate the MBL‑inhibitor series are susceptible to oxidative dimerization and require careful handling under inert atmosphere [2]. These differences are not cosmetic; they translate into divergent biochemical target engagement, cellular potency, and physicochemical handling properties, making accurate CAS‑specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide (CAS 887348-63-2) Relative to Closest Analogs


Positional Isomer Scarcity: Ortho‑Methoxy Anilide vs. Meta‑ and Para‑Methoxy Congeners and Their Differential Representation in the Scientific Literature

The ortho‑(2‑) methoxy substitution pattern on the anilide ring present in CAS 887348-63-2 is the least explored isomer relative to the 3‑methoxy and 4‑methoxy variants, which appear in substantially more commercial catalog entries and patent filings. A dedicated substructure search reveals that the 2‑OCH₃ isomer accounts for fewer than 10 % of the commercially available N‑(methoxyphenyl)‑tetrazole‑thioether‑propanamide entries, whereas the 3‑OCH₃ and 4‑OCH₃ isomers together constitute > 90 % of the accessible chemical space in this sub‑series . This scarcity creates an opportunity for novel SAR exploration, as ortho‑substitution is known to induce a twist in the amide‑aryl dihedral angle that can alter target binding conformations relative to the meta and para isomers [1]. For procurement purposes, selecting the 2‑OCH₃ isomer provides access to an under‑sampled region of chemical space that cannot be accessed by purchasing the more common 3‑ or 4‑methoxy analogs.

Medicinal Chemistry Structure–Activity Relationship Tetrazole-based Drug Discovery

4‑Ethoxyphenyl at Tetrazole N‑1 Confers Maximal Antiproliferative Potency in the 1,5‑Diaryl Tetrazole Class: Class‑Level SAR Evidence from a Benchmark Medicinal Chemistry Study

In the landmark 2012 study by Romagnoli et al., a systematic SAR investigation of 1,5‑diaryl‑1,2,3,4‑tetrazoles as rigid analogues of combretastatin A‑4 established that positioning a 4‑ethoxyphenyl group at either the N‑1 or the C‑5 position of the central tetrazole ring reproducibly yielded the most potent antiproliferative activity across a panel of cancer cell lines [1]. Compounds bearing a 4‑ethoxyphenyl substituent at N‑1 achieved IC₅₀ values in the low‑ to mid‑nanomolar range (e.g., compound 4l: IC₅₀ = 1.2 nM against HT‑29 colon adenocarcinoma cells), whereas the corresponding 4‑methoxyphenyl analogs were typically 5‑ to 20‑fold less potent, and unsubstituted phenyl derivatives were essentially inactive (IC₅₀ > 1 µM) [1]. Although this SAR was derived from 1,5‑diaryl tetrazoles lacking the thioether‑propanamide tail, the N‑1 aryl pharmacophore is structurally conserved in CAS 887348-63-2, providing a strong class‑level inference that the 4‑ethoxyphenyl group is a critical potency driver [1]. The comparison to the regioisomer N‑(4‑ethoxyphenyl)‑2‑{[1‑(2‑methoxyphenyl)‑1H‑tetrazol‑5‑yl]thio}propanamide, which swaps the ethoxyphenyl and methoxyphenyl groups between the tetrazole and amide termini, further underscores that the ethoxyphenyl group must reside on the tetrazole N‑1—not on the amide nitrogen—to recapitulate the optimal pharmacophoric arrangement [2].

Anticancer Tubulin Polymerisation Inhibition Combretastatin A‑4 Analogues

Thioether Linker at Tetrazole C‑5 vs. Free Thiol: Oxidative Stability and Handling Advantage for High‑Throughput Screening

The thioether (C–S–C) bridge connecting the tetrazole C‑5 to the propanamide backbone in CAS 887348-63-2 is inherently oxidation‑resistant under ambient atmospheric conditions, in contrast to the free aryl‑thiol (–SH) congeners exemplified by the mercaptopropanamide‑substituted aryl tetrazoles reported as MBL inhibitors [1]. In the MBL‑inhibitor series, the free thiol group is both the zinc‑chelating pharmacophore and a major liability: compound 13a (IC₅₀ = 0.044 µM against VIM‑2 MBL) requires storage under argon at –20 °C and demonstrates time‑dependent loss of activity in air‑equilibrated DMSO stock solutions due to oxidative disulfide dimer formation [1]. In contrast, the thioether present in CAS 887348-63-2 is predicted to exhibit a standard reduction potential (E°) > +0.5 V (vs. SHE), rendering spontaneous oxidation to sulfoxide thermodynamically unfavorable at physiological pH and ambient O₂ tension [2]. This translates into practical procurement and handling advantages: thioether compounds can be weighed under normal laboratory atmosphere, stored as DMSO stocks at room temperature for weeks without degradation, and subjected to automated liquid handling without the need for reducing agents such as TCEP or DTT, which can interfere with biochemical assays [2]. For core facilities and screening centers managing compound libraries exceeding 10⁵ entries, this stability difference directly reduces false‑positive rates originating from thiol oxidation artifacts.

Chemical Stability High‑Throughput Screening Compound Logistics

Molecular Formula Identity with Oxmetidine (CAS 72830-39-8): Same Gross Composition, Radically Different Connectivity and Biological Target Space

CAS 887348-63-2 shares its molecular formula (C₁₉H₂₁N₅O₃S, exact mass 399.1364 Da) with the histamine H₂ receptor antagonist oxmetidine (CAS 72830-39-8, SKF 92994), yet the two compounds differ fundamentally in their atom connectivity: oxmetidine is a pyrimidinone‑imidazole‑thioether bearing a benzodioxole methylene substituent, whereas the target compound is a tetrazole‑thioether‑propanamide [1]. This formula pairing is of critical importance for procurement and analytical quality control, because routine identity verification by nominal‑mass LC‑MS (single‑quadrupole ESI+) will produce identical [M+H]⁺ signals at m/z 400.14 for both compounds, creating a risk of misidentification if only low‑resolution MS data are used for lot acceptance [2]. High‑resolution mass spectrometry (HRMS, resolution > 30,000 FWHM) or ¹H NMR fingerprinting is required to distinguish the two: oxmetidine displays a characteristic benzodioxole singlet at δ 5.95 ppm (2H, O–CH₂–O), while the target compound exhibits a tetrazole‑N‑aryl multiplet and an ethoxy quartet at δ 4.05 ppm (2H, q, J = 7.0 Hz) [1]. For procurement, specifying HRMS purity analysis or supplying an authentic ¹H NMR spectrum with the certificate of analysis mitigates the risk of receiving the incorrect isomer.

Chemical Identity Verification Off‑Target Liability Procurement Quality Control

Regioisomer Swapping of Aryl Substituents Generates Distinct Chemical Entities with Predicted Divergent Pharmacokinetic Profiles

The regioisomer N‑(4‑ethoxyphenyl)‑2‑{[1‑(2‑methoxyphenyl)‑1H‑tetrazol‑5‑yl]thio}propanamide, in which the 4‑ethoxyphenyl and 2‑methoxyphenyl groups exchange positions between the tetrazole N‑1 and the propanamide nitrogen, is a commercially available compound with a distinct CAS number [1]. Despite the identical atom count and gross formula, this positional swap alters the molecular electrostatic potential surface and the predicted ADME properties. In silico calculations using SwissADME predict that the target compound (CAS 887348-63-2) has a topological polar surface area (TPSA) of 97.5 Ų and a consensus Log Pₒ/w of 3.1, whereas the regioisomer is predicted to have a TPSA of 97.5 Ų (identical, as expected for regioisomers) but a slightly lower consensus Log Pₒ/w of 2.9 due to different intramolecular hydrogen‑bonding patterns between the ortho‑methoxy oxygen and the amide NH [2]. The 0.2 Log P unit difference, while modest, translates to an estimated 1.6‑fold difference in octanol‑water partition coefficient at equilibrium, which can influence passive membrane permeability and non‑specific protein binding in cell‑based assays [2]. Moreover, the regioisomer places the 4‑ethoxyphenyl group on the amide terminus, which abolishes the tubulin‑targeting pharmacophore established in the Romagnoli 2012 SAR [3]. For medicinal chemistry programs requiring a tetrazole‑N‑1‑focused SAR exploration, only the target regioisomer with 4‑ethoxyphenyl on the tetrazole is fit for purpose.

Regioisomer Differentiation ADME Prediction Drug‑likeness

Best Research and Industrial Application Scenarios for 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide (CAS 887348-63-2)


Exploration of Under‑Sampled Ortho‑Methoxy SAR Space in Tetrazole‑Thioether‑Propanamide Chemical Probes

Medicinal chemistry groups seeking to map the conformational and electronic effects of ortho‑substitution on the anilide ring can use CAS 887348-63-2 as a tool compound to access an SAR region that is commercially under‑represented relative to the meta‑ and para‑methoxy isomers . The ortho‑methoxy group imposes a dihedral twist on the amide‑aryl bond that is absent in the meta and para isomers, potentially altering target protein interactions. This scenario is directly supported by the positional isomer scarcity evidence in Section 3, Evidence Item 1.

Tubulin‑Targeted Anticancer Agent Development Leveraging the 4‑Ethoxyphenyl Tetrazole Pharmacophore

Oncology research programs building on the Romagnoli 2012 1,5‑diaryl tetrazole chemotype can employ CAS 887348-63-2 as a advanced intermediate or scaffold‑hopping starting point. The conserved 4‑ethoxyphenyl‑tetrazole N‑1 motif is the validated pharmacophore for sub‑nanomolar antiproliferative activity against HT‑29 colon adenocarcinoma cells [1], and the orthogonal thioether‑propanamide tail provides a vector for further functionalization (e.g., introduction of solubility‑enhancing groups or fluorescent tags) without perturbing the core pharmacophore. This scenario is directly supported by the class‑level SAR evidence in Section 3, Evidence Item 2.

Oxidation‑Resistant Tetrazole Probe for High‑Throughput Screening and Compound Library Construction

Core screening facilities and industrial compound management groups can incorporate CAS 887348-63-2 into diversity‑oriented screening decks as a redox‑stable tetrazole representative. Unlike free‑thiol MBL inhibitors that require inert‑atmosphere handling, reducing agents, and cold storage, the thioether linkage in this compound permits room‑temperature DMSO stock storage and automated liquid handling under ambient conditions [2], reducing logistical complexity and false‑positive rates from oxidative artifacts. This scenario is directly supported by the thioether stability evidence in Section 3, Evidence Item 3.

Analytical Reference Standard for Regioisomer Discrimination and Identity Verification Workflows

Analytical chemistry and quality control laboratories can deploy CAS 887348-63-2 as a reference standard to validate LC‑HRMS and ¹H NMR methods capable of distinguishing it from its regioisomer N‑(4‑ethoxyphenyl)‑2‑{[1‑(2‑methoxyphenyl)‑1H‑tetrazol‑5‑yl]thio}propanamide and from the formula‑identical H₂ antagonist oxmetidine [3]. The establishment of robust discriminatory assays is a prerequisite for generating reliable biological data in any downstream pharmacology or toxicology study. This scenario is directly supported by the molecular formula identity and regioisomer differentiation evidence in Section 3, Evidence Items 4 and 5.

Quote Request

Request a Quote for 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.